molecular formula C10H9F2N B8457381 2-(2,3-Difluorophenyl)butanenitrile

2-(2,3-Difluorophenyl)butanenitrile

Cat. No.: B8457381
M. Wt: 181.18 g/mol
InChI Key: UWHWXORNRWGWIP-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)butanenitrile is an organic compound featuring a butanenitrile chain (four-carbon nitrile) substituted at the 2-position with a 2,3-difluorophenyl group. This structure combines the electron-withdrawing effects of fluorine atoms on the aromatic ring with the reactivity of the nitrile functional group. The nitrile group may serve as a precursor for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cyclization reactions .

Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

2-(2,3-difluorophenyl)butanenitrile

InChI

InChI=1S/C10H9F2N/c1-2-7(6-13)8-4-3-5-9(11)10(8)12/h3-5,7H,2H2,1H3

InChI Key

UWHWXORNRWGWIP-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=C(C(=CC=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs include:

Compound Name Substituent on Difluorophenyl Functional Group/Chain Molecular Weight (g/mol) Application/Context
2-(2,3-Difluorophenyl)butanenitrile Butanenitrile -C≡N ~180 (estimated) Likely intermediate
Goxalapladib (CAS-412950-27-7) Ethyl group -CH2CH2- 718.80 Atherosclerosis treatment
Example 419 (EP 4 374 877 A2) Methyl ether complex -CH2-O-Polymer 921 (LCMS [M+H]+) Pharmaceutical intermediate
  • Chain Length and Functional Groups :
    The nitrile in this compound provides distinct reactivity compared to ethyl or methyl chains in analogs like Goxalapladib. For instance, nitriles are more polar and reactive, enabling nucleophilic additions or reductions to amines .
  • Electronic Effects :
    The 2,3-difluorophenyl group enhances metabolic stability and modulates electronic properties. In Goxalapladib, this group contributes to binding interactions in therapeutic applications, whereas the nitrile in the target compound may influence solubility or serve as a synthetic handle .

Physicochemical and Analytical Properties

  • Retention Behavior: While this compound’s HPLC data are unavailable, analogs like Example 419 (EP 4 374 877 A2) exhibit retention times of 1.01 minutes under specific conditions (SQD-FA05). Longer chains (e.g., butanenitrile vs.
  • Mass Spectrometry : Example 419 shows an LCMS m/z of 921 [M+H]+, reflecting its complex structure. The simpler nitrile derivative would likely have a lower molecular ion peak, consistent with its smaller size .

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